molecular formula C10H14ClF2NO B12315446 2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride

2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride

Katalognummer: B12315446
Molekulargewicht: 237.67 g/mol
InChI-Schlüssel: KAWSSVIQOKBTAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride is a fluorinated organic compound with the molecular formula C10H14F2NO·HCl. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications. It is often used in research due to its reactivity and selectivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable amine and a reducing agent. The reaction conditions often include:

    Temperature: Moderate to high temperatures (50-100°C)

    Solvent: Common solvents like ethanol or methanol

    Catalysts: Acidic or basic catalysts to facilitate the reaction

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as:

    Continuous flow reactors: For better control over reaction conditions and higher yields

    Purification techniques: Crystallization or chromatography to ensure high purity

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes

    Reduction: Formation of alcohols or amines

    Substitution: Nucleophilic substitution reactions at the aromatic ring

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogens (Br2, Cl2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions include:

    Oxidation: Difluorobenzaldehyde derivatives

    Reduction: Difluorophenyl alcohols

    Substitution: Difluorophenyl amines or ethers

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Investigated for its potential biological activity and interactions with biomolecules

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to receptors: Interact with specific receptors in biological systems

    Inhibit enzymes: Act as an inhibitor of certain enzymes, affecting metabolic pathways

    Modulate signaling pathways: Influence cellular signaling pathways, leading to various biological effects

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride
  • 2-Amino-1-(3,4-difluorophenyl)propan-1-ol hydrochloride
  • 2-Amino-1-(2,4-difluorophenyl)ethan-1-ol hydrochloride

Uniqueness

2-Amino-1-(2,6-difluorophenyl)butan-1-ol hydrochloride stands out due to its specific fluorination pattern, which imparts unique reactivity and selectivity. This makes it particularly valuable in applications requiring precise chemical modifications.

Eigenschaften

Molekularformel

C10H14ClF2NO

Molekulargewicht

237.67 g/mol

IUPAC-Name

2-amino-1-(2,6-difluorophenyl)butan-1-ol;hydrochloride

InChI

InChI=1S/C10H13F2NO.ClH/c1-2-8(13)10(14)9-6(11)4-3-5-7(9)12;/h3-5,8,10,14H,2,13H2,1H3;1H

InChI-Schlüssel

KAWSSVIQOKBTAN-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(C1=C(C=CC=C1F)F)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.